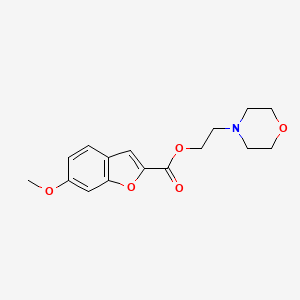

BMP agonist 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C16H19NO5 |

|---|---|

Poids moléculaire |

305.32 g/mol |

Nom IUPAC |

2-morpholin-4-ylethyl 6-methoxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C16H19NO5/c1-19-13-3-2-12-10-15(22-14(12)11-13)16(18)21-9-6-17-4-7-20-8-5-17/h2-3,10-11H,4-9H2,1H3 |

Clé InChI |

OTWOITAHBIZVDR-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C=C1)C=C(O2)C(=O)OCCN3CCOCC3 |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of BMP Agonist 2 in Osteoblasts

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms through which Bone Morphogenetic Protein 2 (BMP-2), a potent osteoinductive agent, governs osteoblast function. It details the signaling cascades, downstream cellular effects, and key experimental methodologies used to elucidate its action.

Introduction: The Role of BMP-2 in Osteogenesis

Bone Morphogenetic Protein 2 (BMP-2) is a multi-functional growth factor belonging to the Transforming Growth Factor-Beta (TGF-β) superfamily.[1][2][3] It is a critical regulator of bone development and homeostasis, playing a pivotal role in inducing the differentiation of mesenchymal stem cells (MSCs) into mature, bone-forming osteoblasts.[2][4] Due to its potent osteoinductive capabilities, recombinant human BMP-2 (rhBMP-2) has been approved for clinical applications to promote bone formation in challenging orthopedic and dental defects, such as spinal fusion surgeries and tibial shaft repairs.[2][5] Understanding the intricate mechanisms of BMP-2 action is paramount for optimizing its therapeutic use and mitigating potential adverse effects like inflammation and ectopic bone formation.[1][6]

Core Signaling Pathways in Osteoblasts

BMP-2 initiates its effects by binding to specific receptors on the osteoblast cell surface, triggering a cascade of intracellular events that can be broadly categorized into canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.

The canonical pathway is the principal mechanism for BMP-2 signal transduction.[2][7] The process involves:

-

Ligand-Receptor Binding: A BMP-2 dimer binds to a heteromeric complex of two types of transmembrane serine/threonine kinase receptors: BMP Type II Receptors (BMPRII) and BMP Type I Receptors (BMPRIa or BMPRIb).[1][2][7]

-

Receptor Activation: Upon BMP-2 binding, the constitutively active BMPRII phosphorylates and activates the BMPRI.[7]

-

Smad Phosphorylation: The activated BMPRI then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[1][6][7]

-

Complex Formation: The phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4.[1][3][7]

-

Nuclear Translocation and Gene Transcription: This R-Smad/Co-Smad complex translocates into the nucleus, where it acts as a transcription factor.[1][2][7] It binds to specific DNA sequences in the promoter regions of target genes, often in concert with other transcription factors like Runt-related transcription factor 2 (RUNX2), to regulate their expression and drive the osteogenic program.[2][3]

In addition to the Smad pathway, BMP-2 can activate Smad-independent signaling cascades, primarily the mitogen-activated protein kinase (MAPK) pathways.[6][8] These pathways often cross-talk with the canonical Smad pathway to fine-tune the cellular response.

-

p38 MAPK Pathway: Activation of the p38 MAPK pathway is crucial for BMP-2-mediated osteogenic differentiation.[9][10] Inhibition of p38 kinase activity has been shown to suppress BMP-2-induced Smad1 phosphorylation and subsequent osteocalcin gene expression and matrix mineralization.[9]

-

ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway is also activated by BMP-2.[10][11] This pathway plays a complex, modulatory role. While some studies show it contributes to BMP-2-induced gene expression, others indicate that sustained ERK activity can negatively regulate BMP-mediated Smad signaling in human MSCs.[10][12]

Downstream Cellular and Molecular Effects

Activation of BMP-2 signaling pathways culminates in a series of events that drive osteoblast differentiation and function.

-

Regulation of Gene Expression: BMP-2 orchestrates a temporal expression of genes critical for the osteoblast phenotype. This includes the upregulation of key transcription factors like RUNX2 and Osterix (Osx) , which are considered master regulators of osteoblast differentiation.[2] Subsequently, genes for structural and functional proteins of the bone matrix are expressed, such as Alkaline Phosphatase (ALP) , Type I Collagen , Osteopontin , Bone Sialoprotein , and Osteocalcin .[13]

-

Cell Cycle Control and Differentiation: For osteoblast differentiation to proceed efficiently, cell proliferation must be controlled. BMP-2 signaling contributes to this by down-regulating the expression of cell cycle factors, notably Cyclin-dependent kinase 6 (Cdk6) .[7] This repression, mediated by the Smad pathway, removes a block on differentiation, allowing the cell to commit to the osteogenic lineage.[7]

-

Apoptosis: The effect of BMP-2 on osteoblast survival is dose- and maturation-dependent. While it promotes the survival and differentiation of progenitor cells, high concentrations of BMP-2 can induce apoptosis (programmed cell death) in mature osteoblasts.[1] This effect is mediated through both Smad and TAB/TAK1 (a component of the p38 pathway) signaling and is regulated by the endogenous BMP inhibitor, Noggin.[1] This phenomenon may contribute to the bone resorption observed with high-dose clinical use.[1]

Quantitative Data on BMP-2 Action

The following tables summarize quantitative findings from various studies on the effects of BMP-2 on osteoblasts.

Table 1: Effect of BMP-2 on Osteogenic Gene Expression

| Cell Type | BMP-2 Concentration | Target Gene | Fold Increase (mRNA) vs. Control | Time Point | Citation |

| Human pre-osteoblasts | 1 µg/mL | RUNX2 | Significant (p < 0.0001) | 14 days | [6] |

| Human pre-osteoblasts | 2 µg/mL | RUNX2 | Significant (p < 0.0001) | 14 days | [6] |

| Human pre-osteoblasts | 1 µg/mL | Osterix (OSX) | Significant (p < 0.0001) | 14 days | [6] |

| Human pre-osteoblasts | 2 µg/mL | Osterix (OSX) | Significant (p < 0.0001) | 14 days | [6] |

| FRC Osteoblasts | 40 ng/mL | BMP-3 | Enhanced | Mineralization phase | [13] |

| FRC Osteoblasts | 40 ng/mL | BMP-4 | Enhanced | Mineralization phase | [13] |

Table 2: Effect of BMP-2 on Osteoblast Function and Apoptosis

| Cell Type | BMP-2 Concentration | Parameter Measured | Observation | Time Point | Citation |

| Human pre-osteoblasts | 2 µg/mL | ALP Activity | Significant increase (p = 0.0285) | 14 days | [6] |

| Human pre-osteoblasts | 1-2 µg/mL | ALP Activity | Significant increase (p < 0.05) | 28 days | [6] |

| MG63 cells | 200 ng/mL | NOG mRNA | > 2-fold increase | - | [1] |

| NHOst cells | 50-200 ng/mL | Apoptosis | Dose-dependent increase | 6 hours | [1] |

| MSCs | 200 ng/mL | Caspase-3 | Small increase | - | [1] |

Key Experimental Protocols

The study of BMP-2's mechanism of action relies on a set of established in vitro assays.

-

Cell Lines: Common models include murine pre-osteoblastic MC3T3-E1 cells, mesenchymal progenitor C3H10T1/2 cells, and human osteosarcoma MG63 cells.[1][7] Primary cells, such as human mesenchymal stem cells (hMSCs) or normal human osteoblasts (NHOst), are also used for more clinically relevant data.[1][6]

-

Culture Conditions: Cells are typically cultured in α-MEM or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[7]

-

Induction: For differentiation experiments, cells are grown to confluence and the medium is supplemented with osteogenic agents (e.g., ascorbic acid, β-glycerophosphate) and varying concentrations of rhBMP-2 (ranging from ng/mL to µg/mL).[6][7]

-

Purpose: To measure an early marker of osteoblast differentiation.

-

Protocol:

-

Culture and treat cells with BMP-2 for a specified period (e.g., 7-14 days).

-

Wash cells with PBS and lyse them using a lysis buffer (e.g., Triton X-100 based).

-

Incubate the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution.

-

ALP in the lysate converts pNPP to p-nitrophenol (yellow).

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

Normalize the ALP activity to the total protein content of the lysate, determined by a BCA or Bradford assay.

-

-

Purpose: To detect calcium deposition, a late marker of osteoblast function.

-

Protocol:

-

Culture and treat cells with BMP-2 for an extended period (e.g., 21-28 days).

-

Fix the cells with 4% paraformaldehyde or 70% ethanol.

-

Wash with deionized water.

-

Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2) for 5-10 minutes.

-

Wash away excess stain and visualize the red-orange calcium nodules using a microscope.

-

For quantification, the stain can be eluted with a cetylpyridinium chloride solution and the absorbance measured.

-

-

Purpose: To quantify the expression levels of target osteogenic genes.

-

Protocol:

-

After BMP-2 treatment, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the RNA template via reverse transcription.

-

Perform PCR using a real-time PCR system with SYBR Green or TaqMan probes specific to target genes (e.g., RUNX2, OSX, ALP, OCN) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

-

Purpose: To detect and quantify specific proteins, especially phosphorylated signaling intermediates like p-Smad1/5/8.

-

Protocol:

-

Treat cells with BMP-2 for short time points (e.g., 15-60 minutes) to capture signaling events.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Separate proteins by molecular weight using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies specific to the protein of interest (e.g., anti-p-Smad1/5/8, anti-Smad1, anti-β-actin).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

References

- 1. BMP2 Induces Osteoblast Apoptosis in a Maturation State and Noggin-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bone Morphogenetic Protein-2 in Development and Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Patterns of gene expression associated with BMP-2-induced osteoblast and adipocyte differentiation of mesenchymal progenitor cell 3T3-F442A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BMP-2 Long-Term Stimulation of Human Pre-Osteoblasts Induces Osteogenic Differentiation and Promotes Transdifferentiation and Bone Remodeling Processes [mdpi.com]

- 7. Bone Morphogenetic Protein 2-Induced Osteoblast Differentiation Requires Smad-Mediated Down-Regulation of Cdk6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Role Of BMPs in the Regulation of Osteoclasts Resorption and Bone Remodeling: From Experimental Models to Clinical Applications [frontiersin.org]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Enhancement of bone morphogenetic protein-2 expression and bone formation by coumarin derivatives via p38 and ERK-dependent pathway in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Bone morphogenetic protein 2 (BMP-2) enhances BMP-3, BMP-4, and bone cell differentiation marker gene expression during the induction of mineralized bone matrix formation in cultures of fetal rat calvarial osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Signaling Pathway of BMP Agonist 2: A Technical Guide for Researchers

Abstract

The Bone Morphogenetic Protein (BMP) signaling pathway is a critical regulator of numerous cellular processes, from embryonic development to adult tissue homeostasis. Dysregulation of this pathway is implicated in a range of diseases, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the signaling cascade initiated by BMP agonists, with a particular focus on the small molecule "BMP agonist 2" (also known as derivative I-9). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pathway's core mechanics, quantitative interaction data, and detailed protocols for key experimental validation.

Introduction to the BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are a subgroup of the Transforming Growth Factor-beta (TGF-β) superfamily of secreted signaling molecules.[1] Initially identified for their capacity to induce ectopic bone formation, BMPs are now recognized as pleiotropic factors essential for the development and function of various organs and tissues.[1] The signaling cascade is initiated when a BMP ligand binds to a heterotetrameric complex of two type I and two type II serine/threonine kinase receptors on the cell surface.[2] This binding event triggers a series of intracellular phosphorylation events that ultimately modulate the transcription of target genes.[2]

This guide will focus on the signaling pathway activated by BMP agonists, exemplified by the protein BMP-2 and the small molecule "this compound (derivative I-9)". The latter is a potent, bone-inducing cytokine that promotes osteoblast proliferation and differentiation through the BMP2-ATF4 signaling axis.[3][4]

Core Signaling Pathways: Canonical and Non-Canonical

BMP signaling is broadly categorized into two main branches: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.

Canonical SMAD-Dependent Signaling

The canonical pathway is the most well-characterized branch of BMP signaling. It involves the direct phosphorylation and activation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9.[5]

The sequence of events is as follows:

-

Ligand Binding and Receptor Complex Formation: A dimeric BMP ligand, such as BMP-2, binds to the extracellular domains of type I and type II receptors. While BMP-2 can bind to pre-formed receptor complexes, it exhibits a higher affinity for type I receptors (BMPR-IA/ALK3 and BMPR-IB/ALK6), which then recruit type II receptors (BMPR-II, ActR-IIA, ActR-IIB).[2][6]

-

Receptor Activation: Upon formation of the heterotetrameric complex, the constitutively active type II receptor kinase phosphorylates the glycine-serine-rich (GS) domain of the type I receptor, thereby activating it.[2]

-

R-SMAD Phosphorylation: The activated type I receptor kinase then phosphorylates the C-terminal SSxS motif of the R-SMADs (SMAD1, SMAD5, and SMAD8/9).[5]

-

Co-SMAD Complex Formation: The phosphorylated R-SMADs form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4.[5]

-

Nuclear Translocation and Transcriptional Regulation: This SMAD complex translocates to the nucleus, where it binds to specific DNA sequences known as BMP-responsive elements (BREs) in the promoter regions of target genes.[7] The SMAD complex then recruits co-activators or co-repressors to modulate gene expression. Key target genes include those encoding for inhibitor of differentiation (Id) proteins (e.g., Id1, Id2, Id3) and transcription factors essential for development, such as Msx2 and Runx2.[5][8]

Figure 1: Canonical SMAD-Dependent BMP Signaling Pathway.

Non-Canonical SMAD-Independent Signaling

In addition to the canonical SMAD pathway, BMP receptor activation can trigger several SMAD-independent signaling cascades. These pathways often involve the activation of various mitogen-activated protein kinases (MAPKs) and other signaling molecules, contributing to a diverse and context-specific cellular response.

Key non-canonical pathways include:

-

p38 MAPK Pathway: The BMP receptor complex can activate TGF-β-activated kinase 1 (TAK1), which in turn phosphorylates and activates MKK3/6, leading to the phosphorylation and activation of p38 MAPK. This pathway is involved in processes such as chondrogenesis and osteoblast differentiation.

-

ERK Pathway: Activation of the Ras/Raf/MEK/ERK pathway can also occur downstream of BMP receptor engagement, influencing cell proliferation and differentiation.

-

PI3K/AKT Pathway: The BMP receptor complex can interact with and activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt (also known as Protein Kinase B). This pathway is crucial for cell survival and growth.

Figure 2: Key SMAD-Independent (Non-Canonical) BMP Signaling Pathways.

Quantitative Data Presentation

The initiation and specificity of the BMP signaling cascade are governed by the binding affinities between BMP ligands and their receptors. The following tables summarize key quantitative data for BMP-2, a well-studied protein agonist that "this compound (derivative I-9)" is designed to functionally mimic.

Table 1: BMP-2 Binding Affinities (KD) for Type I Receptors

| BMP Receptor (Type I) | Alias | Binding Affinity (KD) in nM | Reference(s) |

| BMPR-IA | ALK3 | < 3 | [9] |

| BMPR-IB | ALK6 | < 3 | [9] |

| ActR-I | ALK2 | 7.0 ± 2.3 | [9] |

Data presented are equilibrium dissociation constants (KD). Lower KD values indicate higher binding affinity.

Table 2: BMP-2 Binding Affinities (KD) for Type II Receptors

| BMP Receptor (Type II) | Binding Affinity (KD) in nM | Reference(s) |

| BMPR-II | ~100 | [3] |

| ActR-IIA | ~6 | [9] |

| ActR-IIB | ~6 | [9] |

Note: BMP-2 generally exhibits a lower affinity for type II receptors compared to type I receptors, supporting a sequential model of receptor complex assembly where the ligand first binds to the type I receptor.[10]

Table 3: Representative Quantitative Readouts for BMP Signaling Assays

| Assay | Typical Readout | Example Fold Change/Enrichment | Reference(s) |

| Luciferase Reporter Assay (BRE-Luc) | Relative Luciferase Units (RLU) | 15-100 fold induction with 10-100 ng/mL BMP-2 | [7] |

| Western Blot (p-SMAD1/5/8) | Relative band intensity (normalized to total SMAD or loading control) | Varies; dose-dependent increase | [9][11] |

| ChIP-qPCR (SMAD binding to target gene promoters) | Percent Input or Fold Enrichment over IgG control | ~0.01% of input DNA | |

| qRT-PCR (Target Gene Expression) | Fold change in mRNA levels (e.g., Id1, Msx2) | Varies; typically 2-10 fold or higher | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound signaling pathway.

Co-Immunoprecipitation (Co-IP) for Receptor Complex Analysis

This protocol is designed to verify the interaction between BMP receptors (e.g., BMPR-IA and BMPR-II) upon stimulation with a BMP agonist.

Materials:

-

Cell line expressing tagged versions of BMP receptors (e.g., HA-BMPR-IA and Myc-BMPR-II).

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

-

Antibodies: Anti-HA antibody for immunoprecipitation, anti-Myc antibody for Western blotting.

-

Protein A/G magnetic beads.

-

Wash Buffer: Cell Lysis Buffer without inhibitors.

-

Elution Buffer: 1x SDS-PAGE sample buffer.

Protocol:

-

Cell Culture and Stimulation: Culture cells to 80-90% confluency. Stimulate with this compound at the desired concentration and time course. Include an unstimulated control.

-

Cell Lysis: Wash cells with ice-cold PBS. Add 1 mL of ice-cold Cell Lysis Buffer per 107 cells and incubate on ice for 20 minutes. Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing (Optional): Add 20 µL of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads using a magnetic rack and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 2-5 µg of anti-HA antibody to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Capture Immune Complexes: Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation.

-

Washing: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer. After the final wash, remove all residual buffer.

-

Elution: Resuspend the beads in 40 µL of 1x SDS-PAGE sample buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.

-

Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using an anti-Myc antibody to detect the co-immunoprecipitated BMPR-II.

Figure 3: General Workflow for Co-Immunoprecipitation.

Western Blot for Phospho-SMAD1/5/8

This protocol quantifies the activation of the canonical BMP pathway by detecting the phosphorylation of SMAD1/5/8.

Materials:

-

Cell line responsive to BMP signaling (e.g., C2C12, HEK293).

-

RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1% NP-40, 0.25% sodium deoxycholate, 150 mM NaCl, 1 mM EGTA, with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, 1 mM NaF).

-

Primary Antibodies: Rabbit anti-phospho-SMAD1/5/8 (Ser463/465), Mouse anti-β-actin (loading control).

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

PVDF membrane, SDS-PAGE gels, transfer apparatus.

-

Blocking Buffer: 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Enhanced Chemiluminescence (ECL) substrate.

Protocol:

-

Cell Treatment and Lysis: Seed cells and grow to 80-90% confluency. Serum-starve for 4-6 hours if necessary. Treat with this compound for 30-60 minutes. Wash cells twice with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for each sample. Add Laemmli sample buffer and boil for 5 minutes. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer using Ponceau S staining.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with anti-phospho-SMAD1/5/8 antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit IgG (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Washing: Repeat the washing step (Step 7).

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total SMAD1 or a loading control like β-actin.

Luciferase Reporter Assay for BMP Pathway Activity

This assay provides a quantitative measure of the transcriptional activity of the canonical BMP-SMAD pathway.

Materials:

-

Cell line (e.g., HEK293T, C3H10T1/2) stably or transiently transfected with a BMP-responsive element (BRE) driving a luciferase reporter gene (BRE-Luc). A co-transfected Renilla luciferase plasmid can be used as an internal control for transfection efficiency.

-

Dual-Luciferase Reporter Assay System (e.g., from Promega).

-

Passive Lysis Buffer.

-

Luminometer.

Protocol:

-

Cell Seeding and Transfection: Seed cells in a 96-well white, clear-bottom plate. Transfect with the BRE-Luc reporter plasmid (and Renilla control plasmid, if applicable) using a suitable transfection reagent.

-

Agonist Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control. Incubate for 6-24 hours.

-

Cell Lysis: Remove the medium and wash cells with PBS. Add 20 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.

-

Luciferase Activity Measurement:

-

Add 50-100 µL of Luciferase Assay Reagent II (firefly substrate) to each well.

-

Measure the firefly luminescence in a luminometer.

-

Add 50-100 µL of Stop & Glo® Reagent (Renilla substrate and firefly quencher) to each well.

-

Measure the Renilla luminescence.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized luciferase activity of treated samples by that of the vehicle control. A 15 to 100-fold induction can be expected depending on the cell line and agonist concentration.[7]

Chromatin Immunoprecipitation (ChIP) for SMAD-DNA Binding

ChIP is used to determine if the SMAD complex directly binds to the promoter regions of putative target genes.

Materials:

-

Formaldehyde (37%).

-

Glycine (1.25 M).

-

ChIP Lysis Buffer: (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, plus protease inhibitors).

-

Sonicator.

-

Antibodies: Anti-SMAD4 or anti-SMAD1/5/8, and a negative control (Normal Rabbit IgG).

-

Protein A/G magnetic beads.

-

ChIP Wash Buffers (low salt, high salt, LiCl).

-

Elution Buffer and RNase A/Proteinase K.

-

Reagents for DNA purification (e.g., phenol-chloroform or spin columns).

-

qPCR primers for target gene promoters (e.g., ID1, MSX2) and a negative control region.

Protocol:

-

Cross-linking: Treat agonist-stimulated cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-800 bp in length.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the pre-cleared chromatin with 5-10 µg of the specific antibody (anti-SMAD4) or IgG control overnight at 4°C.

-

Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C for 4-6 hours in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Perform quantitative PCR using primers for the promoter regions of target genes (e.g., the ID1 promoter) and a negative control genomic region.

-

Data Analysis: Quantify the amount of immunoprecipitated DNA relative to the total input chromatin. Results are typically expressed as "percent input" or "fold enrichment" over the IgG control. Successful enrichment is often in the range of 0.01% of the input DNA.

Figure 4: General Workflow for ChIP followed by qPCR.

Conclusion

The elucidation of the this compound signaling pathway relies on a multi-faceted experimental approach. Understanding both the canonical SMAD-dependent and non-canonical SMAD-independent pathways is crucial for a complete picture of the agonist's cellular effects. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate the mechanism of action of novel BMP agonists, validate their on-target activity, and explore their therapeutic potential in drug development. By combining biochemical, molecular, and cellular techniques, the intricate network of BMP signaling can be effectively dissected, paving the way for innovative therapeutic strategies.

References

- 1. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2013157020A1 - A method of measuring bmp signalling using bmp responsive reporter cell line - Google Patents [patents.google.com]

- 8. SMAD4 target genes are part of a transcriptional network that integrates the response to BMP and SHH signaling during early limb bud patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. ChIP-seq reveals cell type-specific binding patterns of BMP-specific Smads and a novel binding motif - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of BMP Agonist 2 in Mesenchymal Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream molecular targets of Bone Morphogenetic Protein (BMP) agonist 2 in mesenchymal stem cells (MSCs). BMP-2 is a potent osteoinductive cytokine crucial for bone formation and regeneration. Understanding its downstream signaling cascades and target genes is paramount for developing novel therapeutics for skeletal disorders and advancing bone tissue engineering. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and workflows.

Core Signaling Pathways

BMP-2 initiates a cascade of intracellular events primarily through the canonical Smad pathway and the non-canonical p38 MAPK pathway. Upon binding to its receptors, BMP-2 triggers the phosphorylation of Smad1, Smad5, and Smad8, which then complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes. Concurrently, the p38 MAPK pathway can be activated, further influencing gene expression.

// Nodes BMP2 [label="BMP Agonist 2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BMPR [label="BMP Receptors\n(Type I & II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSmad158 [label="p-Smad1/5/8", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Smad4 [label="Smad4", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Smad_complex [label="Smad Complex", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Runx2_Osterix [label="Runx2 / Osterix\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteogenesis [label="Osteogenic\nDifferentiation", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges BMP2 -> BMPR; BMPR -> pSmad158 [label=" Canonical"]; BMPR -> p38_MAPK [label=" Non-canonical"]; pSmad158 -> Smad_complex; Smad4 -> Smad_complex; p38_MAPK -> Nucleus -> Runx2_Osterix; Smad_complex -> Nucleus -> Runx2_Osterix; Runx2_Osterix -> Gene_Expression; Gene_Expression -> Osteogenesis; }

Caption: BMP-2 signaling pathways in mesenchymal stem cells.Quantitative Data on Downstream Targets

The following tables summarize the quantitative changes in the expression of key downstream targets of BMP-2 in MSCs, as reported in various studies.

Table 1: Gene Expression Changes in Human MSCs Treated with BMP-2

| Gene | Fold Change (vs. Control) | Time Point | BMP-2 Concentration | Citation |

| RUNX2 | ~20.83 | 7 days | Not Specified | [1] |

| Osterix | Significantly Increased | 14 days | Not Specified | [2] |

| Osteocalcin (OCN) | ~4.36 | 7 days | Not Specified | [1] |

| Alkaline Phosphatase (ALP) | Significantly Increased | 7 days | 100 ng/mL | [3] |

| Collagen Type I (COL1A1) | ~2-fold increase | Not Specified | Not Specified | [4] |

| PGC-1α | Significantly Increased | Not Specified | Not Specified | [2] |

| N-Cadherin (CDH2) | Significantly Upregulated | 48 hours | Not Specified (Overexpression) | [5] |

Table 2: Proteomic Changes in Human MSCs with BMP-2 Overexpression

| Protein | Regulation | Fold Change (vs. Control) | Cellular Function | Citation |

| N-Cadherin (CDH2) | Upregulated | >1.5 | Cell adhesion, Osteogenesis | [5] |

| SPARC | Upregulated | >1.5 | ECM organization, Osteogenesis | [5] |

| HMOX1 | Upregulated | >1.5 | Oxidative stress response | [5] |

| FN1 | Upregulated | >1.5 | Extracellular matrix organization | [5] |

| HSPG2 | Upregulated | >1.5 | Extracellular matrix component | [5] |

| Numerous others | 173 Upregulated, 76 Downregulated | Various | ECM, Ossification, etc. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and validate the downstream targets of BMP-2.

Osteogenic Differentiation of Mesenchymal Stem Cells

This protocol outlines the induction of osteogenic differentiation in human MSCs using a standard osteogenic medium supplemented with BMP-2.

Experimental Workflow:

digraph "Osteogenic_Differentiation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Start [label="Seed MSCs", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="Culture to 80% Confluency\nin Expansion Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; Induce [label="Induce Differentiation with\nOsteogenic Medium + BMP-2 (100 ng/mL)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for 7-21 Days\n(Change medium every 3-4 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Analyze for Osteogenic Markers\n(ALP activity, Alizarin Red S staining, Gene/Protein Expression)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Culture; Culture -> Induce; Induce -> Incubate; Incubate -> Analyze; }

Caption: Workflow for in vitro osteogenic differentiation of MSCs.Materials:

-

Human Mesenchymal Stem Cells (bone marrow or adipose-derived)

-

MSC Expansion Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Osteogenic Differentiation Medium[4]:

-

DMEM - low glucose

-

10% Fetal Bovine Serum (heat-inactivated)

-

0.1 µM Dexamethasone

-

0.2 mM Ascorbic Acid 2-Phosphate

-

10 mM β-Glycerophosphate

-

1X L-Glutamine

-

1X Penicillin-Streptomycin

-

-

Recombinant Human BMP-2 (100 ng/mL final concentration)

-

Tissue culture plates/flasks

-

Alizarin Red S staining solution

-

Alkaline Phosphatase (ALP) activity assay kit

Procedure:

-

Seed human MSCs in tissue culture plates at a density of 4.2 x 10³ cells/cm² in MSC Expansion Medium.

-

Culture the cells at 37°C in a 5% CO₂ incubator until they reach 80% confluency.

-

Aspirate the expansion medium and replace it with Osteogenic Differentiation Medium supplemented with 100 ng/mL of BMP-2.[3]

-

Continue to culture the cells for 7 to 21 days, replacing the medium every 3-4 days.[6]

-

Assess osteogenic differentiation at desired time points:

-

Alkaline Phosphatase (ALP) Activity: Measure ALP activity using a commercially available colorimetric assay kit according to the manufacturer's instructions.

-

Mineralization: Stain for calcium deposits using Alizarin Red S. Fix cells with 10% formalin for 30 minutes, rinse with distilled water, and incubate with Alizarin Red S solution (pH 4.1-4.3) for 45 minutes in the dark.[5]

-

Quantitative Real-Time PCR (qPCR)

This protocol details the quantification of mRNA expression of BMP-2 target genes.

Materials:

-

RNA extraction kit (e.g., TRIzol reagent)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

qPCR instrument

-

Gene-specific primers (see Table 3)

Table 3: Human qPCR Primer Sequences

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| RUNX2 | CATCTAATGACACCACCAGGC | GCCTACAAAGGTGGGGTTTGA | [7] |

| Osterix (SP7) | AGGCACAAAGAAGCCATAC | AAGAGAGCATGGCAAGGT | [8] |

| Osteocalcin (BGLAP) | CACTCCTCGCCCTATTGGC | CCCTCCTGCTTGGACACAAAG | [9] |

| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | [9] |

Procedure:

-

RNA Extraction: Isolate total RNA from MSCs at desired time points after BMP-2 treatment using an RNA extraction kit following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

qPCR Reaction:

-

Prepare a reaction mixture containing qPCR master mix, forward and reverse primers (final concentration of 10 µM each), and cDNA template.

-

Perform qPCR using a standard thermal cycling protocol:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

-

Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method, normalizing the expression of target genes to a housekeeping gene such as GAPDH.

Western Blotting

This protocol describes the detection and quantification of protein levels of key downstream targets.

Logical Relationship for Western Blotting:

digraph "Western_Blot_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Protein_Extraction [label="Protein Extraction\nfrom MSCs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; Transfer [label="Transfer to PVDF Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="Blocking\n(5% non-fat milk or BSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation\n(e.g., anti-p-Smad1/5/8, anti-Runx2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent Detection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Densitometry Analysis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Protein_Extraction -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; }

Caption: Logical flow of the Western blotting procedure.Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (see Table 4)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Table 4: Primary Antibodies for Western Blotting

| Target Protein | Host | Dilution | Supplier (Clone/Cat#) |

| p-Smad1/5/8 | Rabbit | 1:500 | Santa Cruz Biotechnology |

| Runx2 | Rabbit | 1:1000 | Santa Cruz Biotechnology |

| Osterix | Rabbit | 1:1000 | Abcam |

| β-actin | Mouse | 1:1000 | Sigma-Aldrich |

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer, and quantify protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[10]

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Chromatin Immunoprecipitation (ChIP)

This protocol details the procedure for identifying the binding of transcription factors, such as Runx2, to the promoter regions of target genes.

Procedure:

-

Cross-linking: Treat MSCs with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with 125 mM glycine.[2]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.[2]

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-Runx2 antibody or control IgG overnight at 4°C. Capture the antibody-DNA complexes with Protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers flanking the putative Runx2 binding sites in the promoter regions of target genes.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) Proteomics

This protocol provides a general workflow for the quantitative analysis of the proteome of BMP-2-treated MSCs.

Procedure:

-

Protein Extraction and Digestion: Extract proteins from control and BMP-2-treated MSCs and digest them into peptides using trypsin.

-

iTRAQ Labeling: Label the peptide samples with different iTRAQ reagents according to the manufacturer's protocol.[11]

-

Fractionation and LC-MS/MS Analysis: Combine the labeled samples and fractionate them using liquid chromatography. Analyze the fractions by tandem mass spectrometry.

-

Data Analysis: Use proteomics software to identify and quantify the proteins based on the reporter ion intensities from the iTRAQ tags.[12]

This guide provides a comprehensive technical overview of the downstream targets of this compound in mesenchymal stem cells. The detailed protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of bone biology, regenerative medicine, and drug development. Further investigation into the intricate regulatory networks governed by BMP-2 will undoubtedly unveil new therapeutic avenues for a range of skeletal diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. sciencellonline.com [sciencellonline.com]

- 5. cellntec.com [cellntec.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. origene.com [origene.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. BST2 Mediates Osteoblast Differentiation via the BMP2 Signaling Pathway in Human Alveolar-Derived Bone Marrow Stromal Cells | PLOS One [journals.plos.org]

- 11. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 12. researchgate.net [researchgate.net]

Unlocking Cartilage Regeneration: A Technical Guide to BMP Agonist 2 in Chondrogenesis

For Immediate Release

[City, State] – [Date] – In the intricate landscape of regenerative medicine, the quest for effective cartilage repair has identified Bone Morphogenetic Protein (BMP) Agonist 2 as a pivotal player. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core mechanisms of BMP Agonist 2-mediated chondrogenesis. This document provides a granular view of the signaling pathways, quantitative data on its efficacy, and detailed experimental protocols to facilitate further research and development in the field.

Introduction: The Role of this compound in Cartilage Formation

Bone Morphogenetic Protein 2 (BMP-2) is a member of the transforming growth factor-beta (TGF-β) superfamily of proteins and is a key signaling molecule in the development, homeostasis, and repair of bone and cartilage.[1] As a potent agonist, BMP-2 initiates a cascade of cellular events that drive mesenchymal stem cells (MSCs) and chondroprogenitor cells towards a chondrogenic lineage, making it a focal point for cartilage tissue engineering and therapeutic strategies for conditions like osteoarthritis. This guide will delve into the molecular interactions and cellular responses governed by BMP-2, providing a foundational understanding for its application in regenerative medicine.

The BMP-2 Signaling Pathway in Chondrocytes

The chondrogenic effects of BMP-2 are primarily mediated through the canonical Smad signaling pathway, with contributions from non-Smad (non-canonical) pathways. The binding of BMP-2 to its receptors on the cell surface triggers a phosphorylation cascade that ultimately leads to the regulation of target gene expression in the nucleus, driving the chondrogenic differentiation program.

Canonical Smad Pathway

The canonical pathway is initiated when BMP-2 binds to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the chondrocyte cell surface.[2] The primary type I receptors involved are Activin receptor-like kinase 3 (ALK3) and ALK6, while the type II receptor is BMP receptor type II (BMPRII).

Upon ligand binding, the constitutively active BMPRII phosphorylates and activates the type I receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8 (Smad1/5/8). These phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus, where it acts as a transcription factor, binding to BMP-responsive elements (BREs) in the promoter regions of target genes to regulate their expression. A key target and master regulator of chondrogenesis is the transcription factor SOX9.[3]

Non-Canonical (Non-Smad) Pathways

In addition to the Smad pathway, BMP-2 can also activate non-Smad signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway. The activation of the p38 MAPK pathway has been shown to be crucial for BMP-2-induced SOX9 expression and subsequent chondrogenic differentiation.[3] Inhibition of the p38 pathway can block these effects, highlighting its importance in the overall cellular response to BMP-2.

Quantitative Data on BMP-2 Mediated Chondrogenesis

The efficacy of BMP-2 in promoting chondrogenesis is dose-dependent and can be influenced by the culture system and cell type. The following tables summarize quantitative data from various in vitro studies.

Table 1: Effective Concentrations of BMP-2 for Chondrogenesis

| Cell Type | Culture System | BMP-2 Concentration | Outcome | Reference |

| Synovial-Derived Stem Cells | Pellet Culture | 1, 5, 10 ng/mL | Dose-dependent increase in chondrogenic gene expression.[4][5] | [4],[5] |

| Human Bone Marrow MSCs | Alginate Beads | 100 ng/mL (with TGF-β3) | Enhanced expression of aggrecan and type II collagen. | [6] |

| C3H10T1/2 Mesenchymal Cells | Micromass Culture | 100-400 ng/mL | Dose-dependent increase in cartilage matrix production.[7] | [7] |

| Articular Chondrocytes | Monolayer Culture | 100 ng/mL | Maintained expression of type II collagen and aggrecan.[8] | [8] |

Table 2: Gene Expression Changes in Response to BMP-2

| Gene | Cell Type | Fold Change (approx.) | Experimental Conditions | Reference |

| SOX9 | Synovial-Derived Stem Cells | ~2-4 fold | 10 ng/mL BMP-2 for 21 days | [4],[5] |

| COL2A1 | Synovial-Derived Stem Cells | ~5-15 fold | 10 ng/mL BMP-2 for 21 days | [4],[5] |

| ACAN | C3H10T1/2 Cells | Upregulated | Adenoviral BMP-2 transduction, 7-14 days | [9],[10] |

| COL2A1 | C3H10T1/2 Cells | Upregulated | Adenoviral BMP-2 transduction, 7-14 days | [10] |

Experimental Protocols for Inducing Chondrogenesis with BMP-2

Reproducible and robust experimental protocols are essential for studying BMP-2 mediated chondrogenesis. The following sections provide detailed methodologies for three commonly used in vitro culture systems.

Micromass Culture

Micromass culture is a high-density culture system that mimics the cellular condensation that occurs during embryonic limb development, providing a potent environment for chondrogenesis.[7][11]

Methodology:

-

Cell Preparation: Harvest mesenchymal stem cells or chondroprogenitor cells and resuspend them in chondrogenic medium at a high concentration (e.g., 1 x 107 cells/mL).

-

Plating: Carefully dispense 10-20 µL droplets of the cell suspension onto the center of each well of a multi-well culture plate.

-

Cell Attachment: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-3 hours to allow the cells to attach.

-

Culture Medium Addition: Gently add pre-warmed chondrogenic medium supplemented with the desired concentration of BMP-2 (e.g., 100 ng/mL) to each well, being careful not to disturb the micromass.

-

Culture and Maintenance: Culture the micromasses for up to 21 days, changing the medium every 2-3 days.

-

Analysis: At desired time points, micromasses can be harvested for histological analysis (e.g., Alcian blue staining for proteoglycans), biochemical assays (e.g., glycosaminoglycan quantification), or gene expression analysis (RT-qPCR).

Pellet Culture

Pellet culture is another high-density, three-dimensional culture system that promotes strong cell-cell interactions, which are crucial for chondrogenic differentiation.[12][13][14]

Methodology:

-

Cell Preparation: Resuspend cells in chondrogenic medium at a concentration of 2.5 x 105 to 5 x 105 cells per 0.5 mL.

-

Pellet Formation: Aliquot the cell suspension into 15 mL polypropylene conical tubes. Centrifuge the tubes at a low speed (e.g., 500 x g) for 5-10 minutes to form a cell pellet at the bottom.

-

Culture Initiation: Loosen the caps of the tubes to allow for gas exchange and incubate at 37°C with 5% CO2. Do not disturb the pellets for the first 24 hours.

-

Medium Supplementation: After 24 hours, add chondrogenic medium supplemented with BMP-2.

-

Culture and Maintenance: Maintain the pellet cultures for 21-28 days, with medium changes every 2-3 days.

-

Analysis: Harvest pellets for histological, biochemical, or gene expression analysis as described for micromass cultures.

Alginate Bead Culture

Alginate bead culture provides a three-dimensional hydrogel scaffold that encapsulates cells, maintaining a rounded morphology conducive to chondrogenesis and allowing for efficient nutrient and growth factor exchange.[6][15][16][17]

Methodology:

-

Cell Encapsulation: Resuspend cells in a 1.2% (w/v) solution of sterile, low-viscosity alginate in 0.15 M NaCl at a density of 2-4 x 106 cells/mL.

-

Bead Formation: Extrude the cell-alginate suspension dropwise through a 21-gauge needle into a 102 mM CaCl2 solution. Polymerized beads will form upon contact.

-

Washing: Allow the beads to polymerize for 10 minutes, then wash them three times with 0.15 M NaCl and once with chondrogenic medium.

-

Culture: Culture the beads in chondrogenic medium supplemented with BMP-2 in a multi-well plate.

-

Culture and Maintenance: Maintain the cultures for up to 28 days, changing the medium every 2-3 days.

-

Cell Recovery and Analysis: To recover cells for analysis, dissolve the beads using a solution of 55 mM sodium citrate and 150 mM NaCl. The recovered cells can then be used for various assays.

Small Molecule Agonists of the BMP Signaling Pathway

While recombinant BMP-2 protein is a potent inducer of chondrogenesis, its clinical use can be limited by factors such as cost and a short half-life. This has spurred the discovery of small molecules that can activate the BMP signaling pathway. These molecules offer potential advantages in terms of stability, deliverability, and cost-effectiveness.

One class of such molecules is the "ventromorphins," which were identified through high-throughput screening and have been shown to activate the canonical BMP signaling pathway by inducing SMAD1/5/8 phosphorylation.[18] Another example is isoliquiritigenin, a chalcone that also acts as a BMP signaling agonist.[18] Further research into these and other small molecule agonists is a promising avenue for developing novel therapeutics for cartilage repair.

Conclusion

This compound is a powerful tool in the field of cartilage regeneration. A thorough understanding of its signaling mechanisms, coupled with robust and reproducible experimental protocols, is paramount for advancing research and developing effective clinical therapies. This technical guide provides a solid foundation for researchers to build upon, offering both the theoretical knowledge and practical methodologies necessary to harness the chondrogenic potential of BMP-2 and its agonists. The continued exploration of this pathway, including the development of novel small molecule agonists, holds great promise for the future of cartilage repair and the treatment of degenerative joint diseases.

References

- 1. studenttheses.uu.nl [studenttheses.uu.nl]

- 2. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sox9, a key transcription factor of bone morphogenetic protein-2-induced chondrogenesis, is activated through BMP pathway and a CCAAT box in the proximal promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BMP2 and TGF-β Cooperate Differently during Synovial-Derived Stem-Cell Chondrogenesis in a Dexamethasone-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BMP-2 enhances TGF-beta3-mediated chondrogenic differentiation of human bone marrow multipotent mesenchymal stromal cells in alginate bead culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chondrogenic differentiation of murine C3H10T1/2 multipotential mesenchymal cells: I. Stimulation by bone morphogenetic protein-2 in high-density micromass cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of Bone Morphogenetic Protein-2 on the Extracellular Matrix, Material Properties, and Gene Expression of Long-Term Articular Chondrocyte Cultures: Loss of Chondrocyte Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of Concern: Sox9 Potentiates BMP2-Induced Chondrogenic Differentiation and Inhibits BMP2-Induced Osteogenic Differentiation | PLOS One [journals.plos.org]

- 10. Sox9 Potentiates BMP2-Induced Chondrogenic Differentiation and Inhibits BMP2-Induced Osteogenic Differentiation | PLOS One [journals.plos.org]

- 11. Analysis of Chondrogenesis Using Micromass Cultures of Limb Mesenchyme | Springer Nature Experiments [experiments.springernature.com]

- 12. Chondrogenic Pellet Formation from Cord Blood-derived Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Three-dimensional Culture Systems to Induce Chondrogenesis of Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bone morphogenetic protein (BMP)-2 enhances the expression of type II collagen and aggrecan in chondrocytes embedded in alginate beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 17. researchgate.net [researchgate.net]

- 18. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BMP Agonist 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play a crucial role in the formation of bone and cartilage. Small molecule agonists that can mimic the activity of BMPs are of significant interest for therapeutic applications, particularly in the treatment of osteoporosis and other bone-related disorders. This document provides a technical overview of a specific small molecule, "BMP agonist 2," also known as "derivative I-9," which has been identified as a potent bone-inducing agent.

While detailed primary research literature on the discovery and synthesis of "this compound / derivative I-9" is not publicly available, this guide synthesizes information from commercial suppliers and the broader scientific context of small molecule BMP agonist development. The methodologies and data presentation formats provided herein serve as a template for the characterization of such compounds.

Mechanism of Action and Signaling Pathway

This compound is reported to be a potent bone-inducing cytokine that promotes the proliferation and differentiation of osteoblasts. Its mechanism of action is believed to be mediated through the BMP2-Activating Transcription Factor 4 (ATF4) signaling axis[1][2].

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand or a small molecule agonist to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates intracellular signaling molecules known as SMADs (specifically SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in osteoblast differentiation.

Caption: The proposed signaling pathway for this compound, leading to osteogenesis.

Discovery and Screening Workflow

The discovery of novel small molecule BMP agonists typically involves a multi-step process, beginning with high-throughput screening (HTS) of large chemical libraries. The general workflow is as follows:

-

Primary Screening: A cell-based assay, often using a reporter gene (e.g., luciferase) under the control of a BMP-responsive promoter, is used to screen thousands of compounds for their ability to activate the BMP signaling pathway.

-

Hit Confirmation and Dose-Response Analysis: Positive "hits" from the primary screen are re-tested to confirm their activity. A dose-response curve is generated to determine the potency (e.g., EC50) of each confirmed hit.

-

Secondary Assays: Confirmed hits are further characterized in a series of secondary assays to validate their mechanism of action. These may include Western blotting to detect SMAD phosphorylation, alkaline phosphatase (ALP) activity assays as a marker of early osteoblast differentiation, and Alizarin Red S staining for mineralization as a marker of late-stage differentiation.

-

Lead Optimization: The most promising compounds undergo medicinal chemistry efforts to improve their potency, selectivity, pharmacokinetic properties, and safety profile.

Caption: A generalized workflow for the discovery and development of a small molecule BMP agonist.

Quantitative Biological Data

While specific quantitative data for this compound is not available in the public domain, the following table illustrates how such data would be presented for a novel BMP agonist.

| Assay | Parameter | This compound (Representative Values) |

| BMP-Responsive Reporter Assay | EC50 | 1 - 100 nM |

| Alkaline Phosphatase (ALP) Activity | EC50 | 10 - 500 nM |

| SMAD1/5/8 Phosphorylation | EC50 | 5 - 250 nM |

| Mineralization (Alizarin Red S) | Min. Effective Conc. | 0.1 - 1 µM |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative protocols for key assays used in the characterization of BMP agonists.

4.1. Alkaline Phosphatase (ALP) Activity Assay

-

Cell Seeding: Plate C2C12 myoblasts or other suitable osteoprogenitor cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) or vehicle control for 72 hours.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse with a suitable lysis buffer (e.g., 0.1% Triton X-100).

-

ALP Reaction: Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate and incubate at 37°C for 30 minutes.

-

Measurement: Stop the reaction with NaOH and measure the absorbance at 405 nm.

-

Normalization: Normalize the ALP activity to the total protein content of each well, determined by a BCA or Bradford assay.

4.2. Western Blot for Phospho-SMAD1/5/8

-

Cell Treatment: Plate cells and treat with the test compound for a short duration (e.g., 1-2 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-SMAD1/5/8 and total SMAD1. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Synthesis of a Representative BMP Agonist

The chemical synthesis of a small molecule BMP agonist involves a series of chemical reactions to construct the final molecule. While the specific synthesis route for this compound is not published, a generalized scheme for the synthesis of a pyrimidine-based BMP agonist, a class of compounds that has been explored for this purpose, is presented below[3][4].

Caption: A generalized synthetic route for a pyrimidine-class BMP agonist.

5.1. General Synthetic Protocol (Illustrative)

-

Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH) in ethanol via a Claisen-Schmidt condensation to yield the chalcone intermediate.

-

Pyrimidine Ring Formation: The chalcone intermediate is then reacted with guanidine hydrochloride in the presence of a base (e.g., NaOH or potassium carbonate) in a suitable solvent like ethanol under reflux to form the core pyrimidine structure.

-

Final Modification (e.g., Acylation): The amino group on the pyrimidine ring can be further functionalized, for instance, by acylation with an acyl chloride in the presence of a base like pyridine or triethylamine, to yield the final target compound.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization. Characterization is performed using methods like NMR spectroscopy and mass spectrometry.

Conclusion

"this compound / derivative I-9" is a commercially available small molecule with reported pro-osteogenic activity, likely acting through the BMP2-ATF4 signaling pathway. While the primary scientific literature detailing its discovery and synthesis is not accessible, this guide provides a comprehensive framework for the investigation of such a compound, including the elucidation of its signaling pathway, a typical discovery workflow, and representative experimental protocols. Further research and publication of the primary data for this compound would be invaluable to the scientific community for a complete understanding and validation of its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to BMP Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of small molecule agonists targeting the Bone Morphogenetic Protein (BMP) signaling pathway. As the designation "BMP agonist 2" does not refer to a standardized molecule, this document will use the well-characterized and potent BMP type I receptor inhibitor, LDN-193189 , as a representative case study. The principles, experimental protocols, and data analysis methodologies described herein are directly applicable to the characterization of novel BMP agonists.

LDN-193189 is a highly selective inhibitor of the kinase activity of BMP type I receptors, also known as Activin receptor-like kinases (ALKs). Its high affinity and specificity make it an excellent tool for studying the dynamics of small molecule interactions with these critical signaling proteins.

Core Concept: Binding Affinity and Kinetics

In drug discovery, two key parameters define the interaction between a compound and its target receptor:

-

Binding Affinity (KD): This is a measure of the strength of the binding interaction between a single molecule (e.g., a drug or agonist) and its binding partner (e.g., a receptor). It is the concentration of the ligand at which half of the receptor binding sites are occupied at equilibrium. A lower KD value signifies a higher binding affinity. Affinity is also often expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) in inhibition assays.

-

Binding Kinetics (kon and koff): These parameters describe the speed of the binding process.

-

Association rate constant (kon or ka): Measures how quickly the compound binds to its target.

-

Dissociation rate constant (koff or kd): Measures how quickly the compound dissociates from its target. The ratio of these rates (koff/kon) also defines the equilibrium dissociation constant (KD).

-

A comprehensive understanding of both affinity and kinetics is crucial for predicting a drug's efficacy, duration of action, and potential for off-target effects.

Quantitative Data Summary: LDN-193189

The following tables summarize the binding affinity and inhibitory activity of LDN-193189 for BMP type I receptors and other related kinases. This data illustrates the compound's high potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of LDN-193189

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| ALK1 | 0.8 | Kinase Assay | [1] |

| ALK2 | 0.8 | Kinase Assay | [1] |

| ALK3 | 5.3 | Kinase Assay | [1] |

| ALK6 | 16.7 | Kinase Assay | [1] |

| ActRIIA | 210 | Kinase Assay | [2][3] |

| ALK4 | 101 | Kinase Assay | [2][3] |

Table 2: Cellular Activity of LDN-193189

| Target Receptor | IC50 (nM) | Cell Line | Assay Type | Reference |

| ALK2 | 5 | C2C12 | Transcriptional Activity | [1] |

| ALK3 | 30 | C2C12 | Transcriptional Activity | [1] |

Table 3: Binding Affinity (KD) of LDN-193189 Determined by Isothermal Titration Calorimetry (ITC)

| Target Kinase | KD (nM) | Reference |

| ActRIIA | 14-58 | [3] |

| ActRIIB | 14-58 | [3] |

Signaling Pathway and Experimental Workflows

Visualizing the complex biological and experimental processes is key to understanding them. The following diagrams were generated using the Graphviz DOT language to illustrate the BMP signaling pathway and a typical experimental workflow for characterizing a small molecule modulator.

The canonical BMP signaling pathway is initiated when a BMP ligand binds to a complex of Type I and Type II serine/threonine kinase receptors.[4][5][6] This leads to the phosphorylation of the Type I receptor by the Type II receptor.[7] The activated Type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[8] These phosphorylated R-SMADs form a complex with the common mediator SMAD (Co-SMAD), SMAD4, which then translocates to the nucleus to regulate the expression of target genes.[4] Small molecule modulators like LDN-193189 typically act by binding to the ATP-binding pocket of the Type I receptor's kinase domain, thereby preventing the phosphorylation of R-SMADs.[9]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data. Below are methodologies for key experiments used to determine the binding affinity and kinetics of compounds like LDN-193189.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the concentration of a compound required to inhibit the activity of a specific kinase by 50%.

-

Objective: To determine the potency (IC50) of a compound against a panel of purified kinases (e.g., ALK1, ALK2, ALK3, ALK6).

-

Principle: The transfer of a radioactive phosphate from ATP (often [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase is measured in the presence of varying concentrations of the inhibitor.[10] The amount of incorporated radioactivity is inversely proportional to the inhibitor's potency. Fluorescent or luminescent-based assays are also common alternatives.[11]

-

Methodology:

-

Compound Preparation: A serial dilution of the test compound (e.g., LDN-193189) is prepared in a suitable solvent, typically DMSO.[12]

-

Reaction Setup: In a multi-well plate (e.g., 384-well), the purified recombinant kinase, the test compound dilutions, and a reaction buffer containing a specific substrate (e.g., a generic substrate like myelin basic protein or a specific peptide) are combined.[12]

-

Pre-incubation: The kinase and inhibitor are typically pre-incubated for a short period (e.g., 10-30 minutes) at room temperature to allow for binding to occur before the reaction is initiated.[12][13]

-

Reaction Initiation: The kinase reaction is started by the addition of ATP (containing a radioactive isotope) at a concentration near the Michaelis-Menten constant (Km) for the specific kinase.[14]

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

-

Termination and Detection: The reaction is stopped, and the radiolabeled substrate is separated from the unused radioactive ATP, often by spotting the reaction mixture onto phosphocellulose paper or beads, followed by washing.[10] The radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The data is normalized relative to controls (0% inhibition with DMSO alone, 100% inhibition with a potent, non-specific inhibitor or no enzyme). The normalized percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.[12]

-

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of binding kinetics (kon and koff) and affinity (KD).[15]

-

Objective: To measure the association and dissociation rate constants of a compound binding to its target receptor.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule (the analyte, e.g., the BMP ligand or small molecule) binds to another molecule that is immobilized on the chip (the ligand, e.g., the receptor's extracellular domain).[16] The resulting sensorgram provides a real-time profile of the binding interaction.[15]

-

Methodology:

-

Chip Preparation: The receptor protein (e.g., the extracellular domain of ALK3 fused to an Fc domain) is immobilized onto the surface of a sensor chip.[16] This is often done via amine coupling, where EDC/NHS chemistry activates the carboxymethylated dextran surface of the chip to react with primary amines on the protein.[17]

-

Analyte Injection: The test compound (analyte) is prepared in a running buffer at several different concentrations. Each concentration is injected and flows over the chip surface for a specific duration (association phase), allowing it to bind to the immobilized receptor.[18]

-

Dissociation Phase: After the injection, the running buffer flows over the chip without the analyte, and the dissociation of the compound from the receptor is monitored (dissociation phase).[18]

-

Regeneration: A specific regeneration solution is injected to remove all bound analyte from the chip surface, preparing it for the next injection cycle.

-

Data Analysis: The sensorgrams (plots of response units vs. time) for each concentration are collected. This data is then fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using specialized software.[15] This fitting process yields the association rate (ka), the dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[19]

-

Objective: To determine the binding affinity (KD), reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding interaction.[20]

-

Principle: ITC measures the heat change that occurs when a ligand is titrated into a solution containing a macromolecule.[19] The instrument consists of a reference cell and a sample cell. Small, precise injections of the ligand are made into the sample cell, and the differential power required to maintain zero temperature difference between the cells is measured.

-

Methodology:

-

Sample Preparation: The purified receptor protein is placed in the sample cell of the calorimeter, and the test compound is loaded into a titration syringe. Both must be in the exact same buffer to minimize heats of dilution.[21]

-

Titration: A series of small, automated injections of the compound are made into the protein solution.[19] With each injection, a burst of heat is detected as the compound binds to the protein.

-

Saturation: As the injections continue, the protein becomes saturated with the compound, and the heat signal diminishes until only the background heat of dilution is observed.

-

Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection. This is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a binding model to determine KD, stoichiometry (n), and enthalpy (ΔH).[19][20]

-

Conclusion

The characterization of a BMP agonist's receptor binding affinity and kinetics is a critical step in its development as a potential therapeutic agent. By employing a suite of robust biophysical and biochemical assays, such as in vitro kinase assays, Surface Plasmon Resonance, and Isothermal Titration Calorimetry, researchers can build a comprehensive profile of a compound's interaction with its target receptors. The data and methodologies presented here, using the well-studied BMP receptor modulator LDN-193189 as a model, provide a foundational framework for the rigorous evaluation of novel BMP pathway agonists.

References

- 1. selleckchem.com [selleckchem.com]